molecular formula C13H22Cl2N2 B12006280 (Z)-N'-(adamantan-1-ylmethyl)-2-chloroacetimidamide hydrochloride CAS No. 22545-59-1

(Z)-N'-(adamantan-1-ylmethyl)-2-chloroacetimidamide hydrochloride

Cat. No.: B12006280
CAS No.: 22545-59-1
M. Wt: 277.23 g/mol
InChI Key: FHUZLMPCRVNWFE-UHFFFAOYSA-N
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Description

“(Z)-N’-(adamantan-1-ylmethyl)-2-chloroacetimidamide hydrochloride” is a chemical compound with a complex structure. Let’s break it down:

    Chemical Formula: C₁₆H₂₄Cl₂N₂

    IUPAC Name: (Z)-N’-(adamantan-1-ylmethyl)-2-chloroacetimidamide hydrochloride

The compound contains an adamantane moiety, which is a cage-like hydrocarbon structure derived from adamantane. The “Z” in the name indicates the stereochemistry of the double bond.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of this compound. Here are a couple of common methods:

  • Adamantane Derivatization

    • Start with commercially available adamantane or its derivatives.
    • Introduce the chloroacetimidoyl group via reaction with chloroacetyl chloride or chloroacetimidoyl chloride.
    • Isolate the intermediate and convert it to the hydrochloride salt.
  • Hydrochlorination of Imine

    • Begin with an imine (formed by reacting an amine with chloroacetyl chloride).
    • Hydrochlorinate the imine using HCl gas or a hydrochloric acid solution.
    • The resulting compound is the hydrochloride salt.

Industrial Production

The industrial-scale production of this compound typically involves optimized synthetic routes, purification steps, and quality control measures.

Chemical Reactions Analysis

Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: Substitution reactions may occur at the chloroacetimidoyl group or other functional groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chloroacetimidoyl group.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential antiviral, antibacterial, or antitumor properties.

    Chemistry: Used as a building block in organic synthesis.

    Industry: Employed in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, compounds with adamantane or imidoyl moieties may share some similarities. Notable related compounds include:

  • Adamantane itself
  • Other imidoyl derivatives

Properties

CAS No.

22545-59-1

Molecular Formula

C13H22Cl2N2

Molecular Weight

277.23 g/mol

IUPAC Name

N'-(1-adamantylmethyl)-2-chloroethanimidamide;hydrochloride

InChI

InChI=1S/C13H21ClN2.ClH/c14-7-12(15)16-8-13-4-9-1-10(5-13)3-11(2-9)6-13;/h9-11H,1-8H2,(H2,15,16);1H

InChI Key

FHUZLMPCRVNWFE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CN=C(CCl)N.Cl

Origin of Product

United States

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